(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
Description
Chemical Identity and Nomenclature
(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is officially registered under the Chemical Abstracts Service number 269726-79-6. The compound exists as a hydrochloride salt of the corresponding free base, which significantly enhances its aqueous solubility and chemical stability under standard laboratory conditions. The molecular formula of the hydrochloride salt is C11H13ClN2O2, corresponding to a molecular weight of 240.68 grams per mole. The free base form exhibits the molecular formula C11H12N2O2 with a molecular weight of 204.23 grams per mole.
The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as (3R)-3-amino-4-(2-cyanophenyl)butanoic acid hydrochloride. This naming convention explicitly indicates the stereochemical configuration at the third carbon position and precisely locates the cyano substituent on the aromatic ring. Alternative nomenclature systems have generated various synonyms including 2-cyano-D-β-homophenylalanine hydrochloride, H-D-β-homophenylalanine(2-cyanophenyl) hydrochloride, and D-β-homo(2-cyanophenyl)alanine hydrochloride.
The compound demonstrates considerable nomenclatural complexity due to its classification within multiple chemical categories. Trade designations such as RARECHEM AK PT 0022 reflect its specialized nature in commercial chemical libraries. The systematic approach to naming emphasizes both the stereochemical specificity and the positional isomerism of the cyano group, distinguishing it from related compounds bearing cyano substituents at the 3- or 4-positions of the phenyl ring.
Stereochemical Properties and Configurational Analysis
The stereochemical configuration of this compound centers on the single chiral center located at the third carbon position of the butanoic acid backbone. The R-configuration, determined according to the Cahn-Ingold-Prelog priority rules, indicates the spatial arrangement of substituents around this asymmetric carbon atom. This stereochemical specification is critical for understanding the compound's biological activity and chemical reactivity patterns.
The three-dimensional structure reveals that the amino group, carboxyl group, and 2-cyanophenylmethyl substituent adopt specific spatial orientations that influence intermolecular interactions and recognition processes. The R-stereochemistry contrasts with the corresponding S-enantiomer, which bears the Chemical Abstracts Service number 270065-82-2 and exhibits distinct physical and chemical properties. Enantiomeric pairs of β-amino acids frequently demonstrate significantly different biological activities, making stereochemical purity a crucial consideration in synthetic applications.
Conformational analysis of the molecule indicates that rotation around the carbon-carbon bonds allows for multiple energetically accessible conformations. The presence of the cyano group at the 2-position of the phenyl ring introduces additional steric constraints and electronic effects that influence the preferred conformational states. These structural features contribute to the compound's unique three-dimensional molecular geometry and its interactions with biological targets.
The configurational stability of the chiral center under various chemical conditions represents an important consideration for synthetic methodology and storage requirements. β-Amino acids generally exhibit enhanced configurational stability compared to their α-amino acid counterparts due to the increased separation between the amino group and the carboxyl group. This structural characteristic reduces the likelihood of racemization under mild reaction conditions.
Historical Context in β-Amino Acid Chemistry
The development of β-amino acid chemistry has emerged as a significant area of research within the broader field of non-natural amino acid synthesis and application. β-Amino acids, characterized by the amino group positioned at the β-carbon relative to the carboxyl group, represent an important class of structural analogs to conventional α-amino acids. The historical progression of β-amino acid research has been driven by their enhanced metabolic stability, resistance to proteolytic degradation, and unique conformational properties.
Early investigations into β-amino acid chemistry focused primarily on naturally occurring examples such as β-aminoisobutyric acid and β-alanine. The recognition that β-amino acids could serve as building blocks for peptide-like structures with enhanced biological stability sparked intensive research into synthetic methodologies for accessing diverse β-amino acid derivatives. The development of asymmetric synthetic approaches for preparing enantiomerically pure β-amino acids has been particularly significant in advancing the field.
The emergence of this compound within this historical context reflects the continued expansion of synthetic β-amino acid chemistry into specialized derivatives bearing complex aromatic substituents. The incorporation of cyano-substituted aromatic systems represents a relatively recent development that combines the beneficial properties of β-amino acids with the electronic characteristics of nitrile-containing aromatic rings.
Natural products containing β-amino acids have provided important inspiration for synthetic efforts in this area. The biosynthesis of β-amino acid-containing natural products involves specialized enzymatic machinery that can convert α-amino acids to their β-analogs or catalyze the de novo synthesis of β-amino acids from simpler precursors. These natural systems have informed synthetic strategies for laboratory preparation of β-amino acid derivatives.
Structural Classification within Homophenylalanine Derivatives
This compound belongs to the structural class of homophenylalanine derivatives, which are characterized by an extended methylene unit between the β-amino acid backbone and the aromatic ring system. This classification distinguishes these compounds from phenylalanine itself, where the aromatic ring is directly attached to the α-carbon position. The "homo" prefix indicates the insertion of an additional methylene group, resulting in a four-carbon chain between the carboxyl group and the phenyl ring.
Within the homophenylalanine family, the present compound is further classified based on the specific substitution pattern of the aromatic ring. The 2-cyano substitution creates a distinct subclass characterized by the electron-withdrawing nitrile group positioned ortho to the methylene attachment point. This substitution pattern influences both the electronic properties of the aromatic system and the overall molecular geometry through potential intramolecular interactions.
Comparative analysis with related homophenylalanine derivatives reveals the structural diversity possible within this compound class. The 3-cyanophenyl and 4-cyanophenyl analogs represent positional isomers that exhibit different electronic and steric properties despite sharing the same molecular formula. These positional variations provide opportunities for structure-activity relationship studies and synthetic optimization.
The D-β-homophenylalanine parent structure, bearing no substituents on the aromatic ring, serves as the fundamental scaffold for this family of compounds. The systematic introduction of various substituents, including the cyano group in different positions, halogen atoms, and other functional groups, has generated a diverse library of homophenylalanine derivatives with tailored properties for specific applications.
Properties
CAS No. |
269726-79-6 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3R)-3-amino-4-(2-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
VAIQDFORVKLNPH-SNVBAGLBSA-N |
SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Starting from racemic or enantiomerically enriched precursors such as (R)-3-amino-4-(2-cyanophenyl)butanoic acid or its protected derivatives.
- Use of protecting groups (e.g., BOC) to safeguard the amino functionality during synthetic transformations.
- Hydrolysis or salt formation to obtain the hydrochloride salt.
- Control of reaction parameters to minimize condensation impurities and maximize yield.
Protection of Amino Group
A key step is the protection of the amino group to facilitate further synthetic manipulations. For example, the formation of BOC-protected amino acids is common.
- The reaction involves mixing the amino acid with BOC-anhydride in the presence of an inorganic base (e.g., sodium hydroxide).
- Organic solvents immiscible with water such as toluene, methyl tert-butyl ether, or dichloromethane are used to dissolve reagents and facilitate phase separation.
- Reaction temperature is controlled between 0-40 °C, commonly at 20 °C, with reaction times ranging from 4 to 18 hours.
Example from Related Compound Synthesis (BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid):
| Parameter | Optimal Range/Value |
|---|---|
| Organic solvent | Toluene preferred |
| Inorganic base | Sodium hydroxide preferred |
| Reaction temperature | 20 °C |
| Reaction time | 10 hours |
| Molar ratio (amino acid: BOC-anhydride) | 1:1 to 1:2 |
| Molar ratio (amino acid: base) | 1:1 to 1:2.2 |
This method yields high purity (>99%) and high yield (~90%) with low condensation impurities (~0.12%) when optimized.
Control of Condensation Impurities
Condensation impurities are a major concern as they affect product quality and downstream applications.
- Use of toluene as the organic solvent significantly reduces condensation impurities compared to methyl tert-butyl ether or tetrahydrofuran.
- Maintaining reaction temperature at 20 °C and controlling reaction time limits impurity formation.
- Post-reaction acidification (pH 1-2) with hydrochloric acid precipitates the product and facilitates purification.
- Recrystallization and phase separation techniques are employed to remove impurities.
Enzymatic Resolution (Applicable to Stereoselective Preparation)
For chiral purity, enzymatic hydrolysis of racemic N-benzoyl derivatives can be applied:
- Use of acylase enzymes in aqueous media to selectively hydrolyze one enantiomer.
- Reaction conditions: pH 6.5-9.5, temperature 60-85 °C, duration 1-24 hours.
- Separation of (S)-amino acid from (R)-N-benzoyl derivative by crystallization or extraction.
- Subsequent acidification with mineral acids (e.g., HCl) to obtain hydrochloride salt.
This biocatalytic approach offers stereoselectivity and mild reaction conditions.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The choice of solvent critically affects condensation impurity formation; toluene is superior due to its immiscibility with water and ability to dissolve BOC-anhydride effectively.
- Sodium hydroxide is preferred over organic bases like triethylamine for better control of pH and impurity profile.
- Reaction temperature and time must be optimized to balance conversion and impurity formation.
- Acidification post-reaction precipitates the hydrochloride salt, facilitating purification.
- Enzymatic methods offer an alternative for chiral purity but require control of pH and temperature, and may be limited by enzyme cost and stability.
- The synthetic route and conditions for analogues such as BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid provide a useful template for the preparation of (R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride, given structural similarities.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Positional Isomers: Cyanophenyl Substitution
Halogen-Substituted Analogues
Heterocyclic Analogues
Physicochemical Properties and Stability
- (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl melts at 200–203°C, indicating substituent-dependent variations .
- Solubility: The 2-cyanophenyl derivative likely has moderate aqueous solubility due to the polar cyano group, whereas para-substituted analogues (e.g., 4-cyano) exhibit higher solubility .
- Storage: Air-sensitive compounds (e.g., 4-bromo derivative) require inert gas storage, unlike more stable cyano-substituted variants .
Biological Activity
(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is a chiral compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : Approximately 240.69 g/mol
- Structure Features : The compound features a butanoic acid backbone with an amino group and a cyanophenyl substituent, which enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by:
- Binding to Active Sites : It interacts directly with the active sites of enzymes, thereby modulating their function.
- Allosteric Modulation : It can also bind to allosteric sites, influencing the enzyme's activity indirectly.
This dual mechanism allows for a nuanced modulation of biochemical pathways, which is essential for its therapeutic applications.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens, including:
- Bacteria : Effective against Staphylococcus aureus.
- Fungi : Demonstrated antifungal activity against Aspergillus niger.
These properties suggest its potential use in developing new antimicrobial agents.
Neurological Applications
Studies have indicated that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is crucial for its potential application in treating neurological disorders. Preliminary data suggest that it may act as a GSK-3β inhibitor, which is relevant in neuroinflammatory conditions .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of this compound against various strains of bacteria and fungi.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- GSK-3β Inhibition Study :
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Biological Activities |
|---|---|---|
| This compound | Cyanophenyl group at the 2-position | Antimicrobial, GSK-3β inhibition |
| (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | Cyanophenyl group at the 3-position | Antimicrobial properties |
| (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride | Cyanophenyl group at the 4-position | Potential neuropharmacological effects |
Q & A
Q. What enantioselective synthesis methods are recommended for (R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride?
The compound can be synthesized via chiral resolution or asymmetric catalysis. Protected derivatives like Boc- or Fmoc-(R)-3-Amino-4-(2-cyanophenyl)butanoic acid (CAS 269726-80-9 and 269726-81-0) are critical intermediates for solid-phase peptide synthesis . For enantiomeric purity >99%, chiral HPLC validation using columns like Chiralpak IA/IB is advised, with mobile phases optimized for cyanophenyl derivatives. Specific rotation ranges (e.g., +13.5° to +17.5° for similar fluorinated analogs) should be monitored to confirm stereochemical integrity .
Q. How should researchers characterize the purity and stability of this compound under different storage conditions?
Use HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% as per supplier data) . Stability studies should include:
- Thermal stress testing (e.g., 40°C/75% RH for 14 days) to detect degradation products.
- Lyophilization for long-term storage, as the hydrochloride salt is hygroscopic.
- NMR (¹H/¹³C) to confirm structural integrity, focusing on the cyanophenyl (δ ~7.6–8.0 ppm) and β-amino acid (δ ~3.2–3.5 ppm) regions .
Q. What analytical techniques resolve enantiomeric impurities in this compound?
Chiral stationary phase HPLC (e.g., Crownpak CR-I) with polar organic mobile phases (methanol:acetonitrile:0.1% TFA) effectively separates (R)- and (S)-enantiomers. For validation, spike synthetic mixtures with 1–5% of the opposite enantiomer and quantify using UV/ECD detection . Mass spectrometry (HRMS) can confirm molecular ion peaks ([M+H]+ m/z ~269.1) and rule out isobaric impurities .
Advanced Research Questions
Q. How does the 2-cyanophenyl substituent influence this compound's pharmacokinetic properties compared to halogenated analogs?
The electron-withdrawing cyano group enhances metabolic stability compared to halogenated analogs (e.g., 2-chloro or 2,4,5-trifluoro derivatives). In vitro assays (e.g., microsomal stability tests) show:
Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?
- Use low-temperature conditions (0–4°C) and mild coupling agents (e.g., HATU/DIPEA) to minimize base-induced racemization.
- Monitor reaction progress via circular dichroism (CD) to detect chiral inversion.
- Post-synthesis, employ ion-exchange chromatography to separate diastereomeric byproducts (e.g., using Dowex 50WX8 resin) .
Q. How can researchers validate its role as a pharmaceutical impurity (e.g., in sitagliptin synthesis)?
- LC-MS/MS methods : Quantify trace levels (0.1–0.15% w/w) in active pharmaceutical ingredients (APIs) using a calibration curve (1–100 ng/mL).
- Forced degradation studies : Expose the API to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to simulate impurity formation pathways. Compare degradation profiles with reference standards (e.g., CAS 1217809-78-3 for sitagliptin-related impurities) .
Q. What computational models predict the compound's bioactivity in neurological targets?
- Molecular dynamics (MD) simulations : Model interactions with GABA receptors (e.g., GABA-B) using the cyanophenyl moiety as a hydrogen-bond acceptor.
- QSAR studies : Correlate substituent electronic effects (Hammett σ constants) with IC₅₀ values in receptor-binding assays. Data from fluorinated analogs (e.g., 2,4,5-trifluoro substitution) suggest enhanced potency with electron-deficient aryl groups .
Data Contradictions and Resolution
- Purity Discrepancies : Supplier-reported purity ranges from 95% to ≥99%. Cross-validate via orthogonal methods (e.g., NMR integration vs. HPLC area normalization) .
- Stereochemical Assignments : Conflicting CAS numbers for (R)- vs. (S)-enantiomers (e.g., 269726-79-6 vs. 1217809-78-3) require absolute configuration confirmation via X-ray crystallography or vibrational circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
